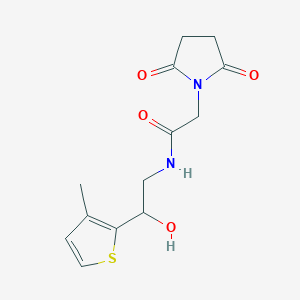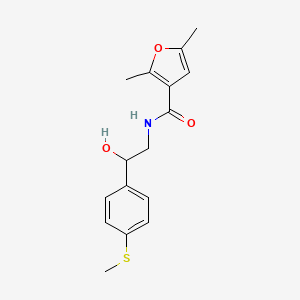
1-(3,4-Difluoro-benzenesulfonyl)-piperazine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3,4-Difluorobenzenesulfonyl chloride is a chemical compound with the molecular formula C6H3ClF2O2S . It has a molecular weight of 212.595 g/mol . It’s often used in the synthesis of other chemical compounds .
Synthesis Analysis
One method of synthesizing related compounds involves the reaction of 3,4-difluorobenzenesulfonyl chloride with sodium sulfite in 1,4-dioxane at 20°C .Molecular Structure Analysis
The molecular structure of 3,4-Difluorobenzenesulfonyl chloride is represented by the SMILES stringFc1ccc(cc1F)S(Cl)(=O)=O . Chemical Reactions Analysis
3,4-Difluorobenzenesulfonyl chloride may be used to synthesize 1-benzyl-3-bromo-2-(3,4-difluorophenyl)indole and 1-benzyl-2-(3,4-difluorophenyl)indole .Physical And Chemical Properties Analysis
3,4-Difluorobenzenesulfonyl chloride has a density of 1.586 g/mL at 25 °C, a boiling point of 105°C (15mmHg), and a refractive index of 1.514 . It’s sensitive to moisture .Applications De Recherche Scientifique
Synthesis and Structural Analysis
- Synthesis and Crystal Structure : Compounds like 1-Benzenesulfonyl-4-benzhydryl-piperazine have been synthesized and analyzed for their crystal structure, contributing to the understanding of their molecular configurations and potential applications in various fields (Ananda Kumar et al., 2007).
Anticancer Properties
- Inhibitors of Cancer Cell Proliferation : Derivatives of 1-benzhydryl-sulfonyl-piperazine, such as 1-benzhydryl-4-(4-tert-butyl-benzenesulfonyl)-piperazine, have shown efficacy in inhibiting breast cancer cell proliferation, suggesting potential use in cancer therapy (Ananda Kumar et al., 2007).
Structural and Molecular Studies
- Molecular Structure Studies : Research on derivatives like 1-benzhydryl-4-(4-chloro-2-fluoro-benzenesulfonyl)-piperazine highlights the importance of studying molecular structures for developing new pharmaceuticals (Naveen et al., 2009).
Computational Analysis
- Hirshfeld Surface Analysis and DFT Calculations : Computational studies, including Density Functional Theory (DFT) calculations, have been conducted on piperazine derivatives to understand reactive sites for electrophilic and nucleophilic attacks, facilitating drug design (Kumara et al., 2017).
Enzyme Inhibition Studies
- Enzyme Inhibition : Piperazine derivatives have been explored for their inhibitory effects on enzymes like acetylcholinesterase, butyrylcholinesterase, and tyrosinase, which are relevant in diseases like Alzheimer's and Parkinson's (Lolak et al., 2020).
Drug Metabolism Studies
- Metabolism of Antidepressants : Studies on compounds such as Lu AA21004, a novel antidepressant, have provided insights into the enzymes involved in their metabolism, aiding in drug development and safety (Hvenegaard et al., 2012).
Antimicrobial and Antioxidant Activities
- Antimicrobial and Antioxidant Effects : Piperazine derivatives have been evaluated for their potential as antimicrobial and antioxidant agents, suggesting uses in treating infections and oxidative stress (Mallesha et al., 2011).
Anti-malarial Potential
- Anti-malarial Agents : Certain piperazine derivatives have shown anti-malarial activity, providing a basis for further research into new treatments for malaria (Cunico et al., 2009).
Virtual Screening in Alzheimer's Disease
- Virtual Screening for Acetylcholinesterase Inhibitors : Piperazine derivatives have been identified as potential inhibitors of acetylcholinesterase, an enzyme involved in Alzheimer's disease, through virtual screening techniques (Varadaraju et al., 2013).
Physicochemical Characterization
- Characterization of Solid Forms : Studies on compounds like 1-benzenesulfonyl-4-(piperazin-1-yl)-indole hydrochloride have provided detailed physicochemical characterizations, important for pharmaceutical development (Hugerth et al., 2006).
Safety and Hazards
Propriétés
IUPAC Name |
1-(3,4-difluorophenyl)sulfonylpiperazine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12F2N2O2S/c11-9-2-1-8(7-10(9)12)17(15,16)14-5-3-13-4-6-14/h1-2,7,13H,3-6H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XKGBMSVWWYWNRI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1)S(=O)(=O)C2=CC(=C(C=C2)F)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12F2N2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
262.28 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(3,4-Difluoro-benzenesulfonyl)-piperazine | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

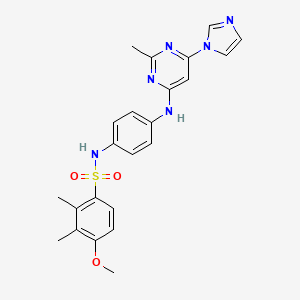

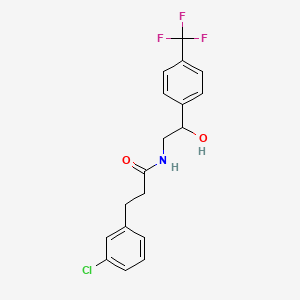
![5-(5-Chloro-2-methylphenyl)-3-[(4-methylphenyl)methyl]-8-thia-3,5-diazatricyclo[7.4.0.0^{2,7}]trideca-1(9),2(7),10,12-tetraene-4,6-dione](/img/structure/B2966289.png)
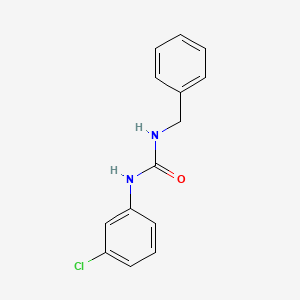
![N-((1-methyl-4,5,6,7-tetrahydro-1H-indazol-3-yl)methyl)-2,3-dihydrobenzo[b][1,4]dioxine-2-carboxamide](/img/structure/B2966291.png)
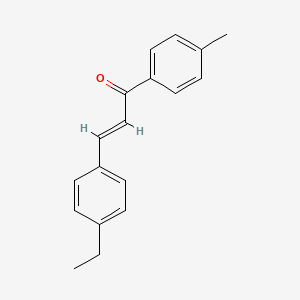
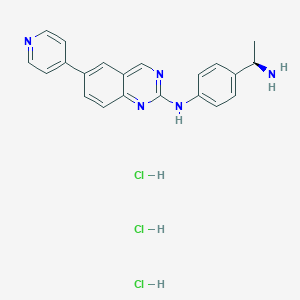
![2-(4-((3,4-dihydroquinolin-1(2H)-yl)sulfonyl)benzamido)-6-ethyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxamide hydrochloride](/img/structure/B2966296.png)

![2-fluoro-N-(5-isobutyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)benzamide](/img/structure/B2966299.png)
![Methyl 4-(2-((5-(benzo[d][1,3]dioxole-5-carboxamido)-1,3,4-thiadiazol-2-yl)thio)acetamido)benzoate](/img/structure/B2966301.png)
